molecular formula C18H23N5O3 B14537832 7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline CAS No. 62401-66-5

7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline

Cat. No.: B14537832
CAS No.: 62401-66-5
M. Wt: 357.4 g/mol
InChI Key: IUTSTDHDOQOTLF-UHFFFAOYSA-N
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Description

7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline is a complex organic compound that belongs to the class of xanthines. This compound is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline involves multiple steps. One common synthetic route starts with the preparation of theophylline, followed by the introduction of the 7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl) group. This can be achieved through a series of reactions including alkylation, amination, and hydroxylation. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

    Hydroxylation: Hydroxylation reactions introduce hydroxyl groups into the compound, often using catalysts like cytochrome P450 enzymes.

Scientific Research Applications

7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline involves its interaction with adenosine receptors, particularly the A1 and A2A subtypes. By antagonizing these receptors, the compound can modulate various physiological processes, including bronchial dilation and cardiac stimulation. Additionally, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and enhanced cellular signaling .

Comparison with Similar Compounds

7-(2-((3-(p-Hydroxyphenyl)-2-propyl)amino)ethyl)theophylline can be compared with other xanthine derivatives such as caffeine, theobromine, and theophylline:

Properties

CAS No.

62401-66-5

Molecular Formula

C18H23N5O3

Molecular Weight

357.4 g/mol

IUPAC Name

7-[2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C18H23N5O3/c1-12(10-13-4-6-14(24)7-5-13)19-8-9-23-11-20-16-15(23)17(25)22(3)18(26)21(16)2/h4-7,11-12,19,24H,8-10H2,1-3H3

InChI Key

IUTSTDHDOQOTLF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)O)NCCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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